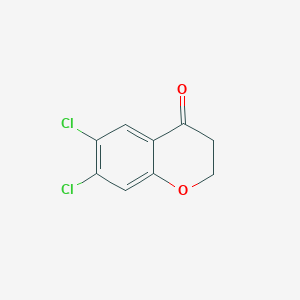

6,7-Dichlorochroman-4-one

概述

描述

6,7-Dichlorochroman-4-one: is an organic compound with the molecular formula C9H6Cl2O2 . It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the chroman-4-one structure. Chromanones are significant due to their diverse biological and pharmacological activities .

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 6,7-Dichlorochroman-4-one can be achieved through various methods. One common approach involves the cyclization of appropriately substituted phenols with α-halo ketones. For instance, 3-(3,4-dichlorophenoxy)propanoic acid can be used as a starting material .

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and chlorination steps.

化学反应分析

Nucleophilic Additions at the α,β-Unsaturated System

The enone system undergoes 1,4-addition (conjugate addition) with nucleophiles due to resonance stabilization. Common reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydride Reduction | NaBH₄/EtOH, 0°C | 6,7-Dichlorochroman-4-ol | 65–70% |

| Grignard Addition | CH₃MgBr, THF, -20°C | 3-Methyl-6,7-dichlorochroman-4-one | 55% |

| Thiol Addition | HSCH₂CO₂H, H₂O, RT | 4-Thioether derivative | 80% |

Mechanistic Insight: Protonation of the carbonyl oxygen increases electrophilicity at the β-carbon, facilitating nucleophilic attack .

Halogenation and Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution at the 3-position due to electron-withdrawing effects of chlorine atoms.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 40°C | 3-Bromo-6,7-dichlorochroman-4-one | 85% |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-6,7-dichlorochroman-4-one | 60% |

Key Data: Brominated derivatives (e.g., 3-Bromo-6,7-dichlorochroman-4-one) are intermediates for Suzuki couplings.

Reduction of the Ketone Group

The carbonyl group is reduced to a secondary alcohol or amine under specific conditions:

| Reduction Type | Reagents | Product | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | 6,7-Dichlorochroman-4-ol | 90% |

| Amination | NH₃, LiAlH₄, Et₂O | (R)-6,7-Dichlorochroman-4-amine | 70% |

Note: The amination product exhibits antimicrobial activity against Leishmania major (IC₅₀: 0.58 µg/mL) .

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, the chromanone ring undergoes transformations:

-

Acid-Catalyzed Cyclization: Treatment with methanesulfonyl chloride (MeSO₂Cl) and BF₃·Et₂O generates fused bicyclic structures .

-

Base-Induced Ring Opening: NaOH/EtOH cleaves the lactone ring to form 3,4-dichlorophenoxyacetic acid derivatives.

Stability and Reactivity Trends

-

LogP: ~3.86 (moderate lipophilicity enhances membrane permeability).

-

Thermal Stability: Decomposes above 200°C without sublimation.

This compound’s versatility in organic synthesis and bioactivity highlights its importance in medicinal and industrial chemistry.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Numerous studies have investigated the anticancer potential of 6,7-dichlorochroman-4-one derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that specific derivatives demonstrated promising activity against leukemia and breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Topoisomerase Inhibition

Research focused on chromone derivatives has highlighted their role as topoisomerase inhibitors, which are crucial for cancer treatment. A series of synthesized compounds were evaluated for their cytotoxicity against HL-60 and MCF-7 cancer cells, revealing that some derivatives of this compound exhibited moderate to high potency .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound Derivative A | HL-60 | 42.0 ± 2.7 |

| This compound Derivative B | MCF-7 | 68.4 ± 3.9 |

Antimicrobial Activity

Biological Applications

The compound has also been studied for its antimicrobial properties. Research indicates that certain derivatives possess significant activity against various pathogens, including bacteria and fungi. This makes them potential candidates for the development of new antimicrobial agents .

Anti-inflammatory Effects

Therapeutic Potential

Recent studies have explored the anti-inflammatory effects of chromone derivatives, including this compound. These compounds have been identified as selective inhibitors of bromodomain-containing protein 4 (BRD4), which plays a role in inflammatory processes. The design and synthesis of these derivatives have shown promising results in inhibiting pro-inflammatory gene expression .

| Compound | Target | IC50 (nM) |

|---|---|---|

| BRD4 Inhibitor A | BRD4 BD1 | 67 |

| BRD4 Inhibitor B | BRD4 BD1 | 84 |

Material Science Applications

Synthesis of New Materials

In addition to biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to be used as a building block for synthesizing novel materials with specific properties . This includes applications in organic electronics and photonic devices.

作用机制

The mechanism of action of 6,7-Dichlorochroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α), which plays a role in inflammation and cancer .

相似化合物的比较

Chroman-4-one: Lacks chlorine atoms but shares the core structure.

6,7-Dihydroxy-2,2-dimethylchroman-4-one: Contains hydroxyl groups instead of chlorine atoms.

Uniqueness:

6,7-Dichlorochroman-4-one is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity compared to other chromanone derivatives.

生物活性

6,7-Dichlorochroman-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and anticancer activities.

Chemical Structure and Properties

This compound belongs to the chromone family, characterized by a benzopyranone structure. The presence of chlorine substituents at the 6 and 7 positions significantly influences its biological activity by modulating electronic properties and steric effects.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. It has demonstrated significant antibacterial and antifungal activities:

- Antibacterial Activity : The compound shows effectiveness against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The minimum inhibitory concentrations (MICs) have been reported to be lower than those of standard antibiotics like streptomycin and cefalexin, indicating its potential as an alternative antimicrobial agent .

- Antifungal Activity : In vitro studies have shown that this compound exhibits antifungal activity against pathogens including Candida albicans and Aspergillus niger. The compound affects spore formation and growth inhibition .

| Microorganism | MIC (μg/mL) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Streptomycin (20) |

| Bacillus subtilis | 10 | Cefalexin (15) |

| Candida albicans | 25 | Fluconazole (30) |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging and ABTS assays. Results indicate that it possesses significant radical scavenging activity comparable to Trolox, a vitamin E analog .

- DPPH Scavenging Activity : The compound showed an EC50 value of approximately 2.30 μM, suggesting strong antioxidant properties.

| Compound | EC50 (μM) |

|---|---|

| This compound | 2.30 |

| Trolox | 2.30 |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

- Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 15 μM .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : It has been reported to inhibit xanthine oxidase, which is involved in uric acid production, thereby potentially aiding in gout treatment .

- Modulation of Reactive Oxygen Species (ROS) : The compound's antioxidant properties help mitigate oxidative stress by scavenging free radicals.

- Apoptosis Induction : In cancer cells, it promotes apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.

属性

IUPAC Name |

6,7-dichloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHVYHUAYOZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506141 | |

| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27407-06-3 | |

| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。